molecular formula C12H24O B2713267 (1-Pentylcyclohexyl)methanol CAS No. 1318951-91-5

(1-Pentylcyclohexyl)methanol

Cat. No.: B2713267
CAS No.: 1318951-91-5
M. Wt: 184.323
InChI Key: ABCHJPQOHVSJSO-UHFFFAOYSA-N
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Description

(1-Pentylcyclohexyl)methanol is a chemical compound that belongs to the class of arylcyclohexylamines. It has gained significant attention due to its potential therapeutic and toxic effects, as well as its role in drug development, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alcohols, including (1-Pentylcyclohexyl)methanol, can be achieved through various methods such as hydration, hydroboration, and the addition of hypohalous acids to alkenes . One common laboratory method involves the reduction of carbonyl compounds using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of alcohols often involves the hydration of alkenes in the presence of a catalyst. For example, ethanol is produced by hydrating ethene using phosphoric acid as a catalyst at high temperatures and pressures . Similar methods can be adapted for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1-Pentylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alkanes.

    Substitution: Produces ethers or esters.

Scientific Research Applications

(1-Pentylcyclohexyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems and its role in drug development.

    Medicine: Explored for its therapeutic potential and toxicological effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Pentylcyclohexyl)methanol involves its interaction with molecular targets and pathways within biological systems. It can bind to specific receptors and enzymes, altering their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar structure but lacks the pentyl group.

    Cyclohexanone: An oxidized form of cyclohexanol.

    1-Hexanol: Similar alcohol but with a straight-chain structure.

Uniqueness

(1-Pentylcyclohexyl)methanol is unique due to its specific structure, which combines a cyclohexyl ring with a pentyl group and a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(1-pentylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCHJPQOHVSJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318951-91-5
Record name (1-pentylcyclohexyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LiAlH4 (15 mL, 30 mmol, 2 M/THF) was added drop wise to a solution of 2-2 (1.773 g, 12.5 mmol) in ether (9 mL) at a rate to maintain a gentle reflux. The mixture was stirred further for 15 min. and then was cooled to 0° C. H2O (1 mL) was added followed by 3 M NaOH (1.2 mL) and more H2O (3 mL). The resulting mixture was allowed to warm to room temperature and after 1 h of stirring, 50 mL saturated NH4Cl solution was added. The mixture was extracted with dichloromethane (3×30 mL) and the combined dichloromethane solution was washed with brine and then was dried (Na2SO4), filtered and evaporated. The residue was purified by flash chromatography using a combiflash system by Teledyne Isco (80 g silica gel, 0→100% ethyl acetate/hexanes) which gave the title compound (968 mg, 5.3 mmol, 42%).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
2-2
Quantity
1.773 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
42%

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